3-(4-ethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-ethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a quinoline ring fused with a pyrazole ring, along with phenyl and ethylphenyl substituents.
Mechanism of Action
Target of Action
Quinoline derivatives have been known to exhibit a broad spectrum of bioactivities, including antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities . They have also been examined for their ability to trigger HIV-1 IN multimerisation via binding to an allosteric site .
Mode of Action
The structural diversity of quinoline derivatives provides high and selective activity attained through different mechanisms of action . The interaction of the compound with its targets could lead to changes in the cellular processes, affecting the normal functioning of the cells.
Biochemical Pathways
Quinoline derivatives have been known to impact a variety of biochemical pathways due to their broad spectrum of bioactivities . The downstream effects of these interactions can vary widely, depending on the specific targets and the cellular context.
Result of Action
Quinoline derivatives have been known to exhibit a range of effects due to their broad spectrum of bioactivities . These effects can include changes in cellular processes, inhibition of microbial growth, and potential antitumor activities.
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of quinoline derivatives .
Preparation Methods
The synthesis of 3-(4-ethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline can be achieved through various synthetic routes. One common method involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as 1-pentanol, followed by N-alkylation using sodium carbonate . Another approach includes the use of activated alkynes and aromatic amines under specific catalytic conditions . Industrial production methods often employ green and sustainable chemistry techniques, such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts .
Chemical Reactions Analysis
3-(4-ethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, with reagents like halogens or nucleophiles such as amines and thiols.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, which involve the use of palladium catalysts and organoboron reagents.
Scientific Research Applications
3-(4-ethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
3-(4-ethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline can be compared with other similar compounds, such as:
Pyrazoloquinolines: These compounds have a similar fused ring structure but may have different substituents, leading to variations in their chemical and biological properties.
Fluoroquinolones: These are a class of antibiotics that also contain a quinoline core but are primarily used for their antibacterial properties.
Biological Activity
The compound 3-(4-ethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline is part of the pyrazoloquinoline family, which has garnered interest due to its diverse biological activities, particularly in anti-inflammatory and anticancer domains. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The chemical structure of this compound can be represented as follows:
1. Anti-inflammatory Activity
Research indicates that pyrazolo[4,3-c]quinoline derivatives exhibit significant anti-inflammatory properties. A study evaluated the inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The compound demonstrated a potent inhibition of NO production, implicating its potential as an anti-inflammatory agent through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
This compound | TBD | Inhibition of iNOS and COX-2 |
2. Anticancer Activity
The anticancer potential of pyrazolo[4,3-c]quinoline derivatives has been investigated extensively. Notably, these compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of key signaling pathways associated with cancer progression, such as the PI3K/Akt and MAPK pathways .
3. Cytochrome P450 Interaction
Another aspect of the biological activity of this compound is its interaction with cytochrome P450 enzymes. Studies have shown that certain derivatives exhibit low inhibitory activity towards a panel of cytochrome P450 isoforms, suggesting a favorable pharmacokinetic profile with reduced potential for drug-drug interactions .
Case Study 1: Anti-inflammatory Effects
In a controlled study, various pyrazolo[4,3-c]quinoline derivatives were tested for their ability to inhibit NO production in RAW 264.7 cells. The compound 2a showed an IC50 value of 0.39 µM but also exhibited significant cytotoxicity at higher concentrations. This highlights the need for structural optimization to enhance therapeutic efficacy while minimizing toxicity .
Case Study 2: Anticancer Evaluation
A series of pyrazolo[4,3-c]quinoline derivatives were evaluated for their anticancer properties against human cancer cell lines. The results indicated that modifications in substituents significantly influenced their activity. For instance, compounds with electron-donating groups at specific positions on the phenyl ring exhibited enhanced anticancer effects compared to their counterparts with less favorable substitutions .
Properties
IUPAC Name |
3-(4-ethylphenyl)-8-methyl-1-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3/c1-3-18-10-12-19(13-11-18)24-22-16-26-23-14-9-17(2)15-21(23)25(22)28(27-24)20-7-5-4-6-8-20/h4-16H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJPHSLRVDAGCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)C)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.